molecular formula C13H14N2O3S B5915766 (5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B5915766
M. Wt: 278.33 g/mol
InChI Key: PXQGCDCXWLCOAZ-TWGQIWQCSA-N
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Description

(5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a sulfanylidene group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 3-ethyl-2-thioxoimidazolidin-4-one with 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced imidazolidinones.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial effects could be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-ethyl-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: Lacks the methoxy group on the phenyl ring.

    (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: Lacks the hydroxyl group on the phenyl ring.

    (5Z)-3-ethyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: Contains an additional hydroxyl group on the phenyl ring.

Uniqueness

The presence of both the methoxy and hydroxyl groups on the phenyl ring of (5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-15-12(17)9(14-13(15)19)6-8-4-5-11(18-2)10(16)7-8/h4-7,16H,3H2,1-2H3,(H,14,19)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGCDCXWLCOAZ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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